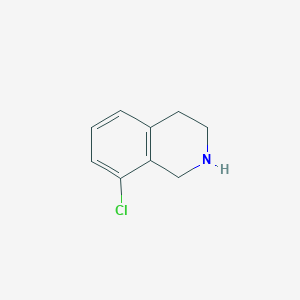

8-Chloro-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Overview of Tetrahydroisoquinoline (THIQ) Scaffold in Chemical Research

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) moiety is a heterocyclic scaffold of significant interest in chemical and pharmaceutical research. rsc.orgresearchgate.net It is a structural component of many alkaloids found in various plants and is also present in numerous synthetic compounds. nih.govnuph.edu.uaresearchgate.net The THIQ nucleus, a secondary amine with the chemical formula C₉H₁₁N, is a versatile framework for the development of new molecules. nih.govrsc.orgwikipedia.org

The tetrahydroisoquinoline ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov This designation stems from its recurring presence in molecules that exhibit a wide range of pharmacological properties. tandfonline.com The structural and reactive nature of the THIQ core makes it an ideal starting point for creating diverse molecular libraries for drug discovery. tandfonline.comnih.gov Its framework is found in both natural products with historical medicinal use and modern synthetic drugs. wikipedia.orgtandfonline.com The synthetic accessibility and the ease with which its core structure can be modified allow chemists to perform extensive structure-activity relationship (SAR) studies, optimizing compounds for specific biological targets. tandfonline.comnih.gov

Derivatives of the THIQ scaffold have been shown to possess a broad spectrum of biological activities. rsc.orgresearchgate.netnih.gov These activities are a primary driver for the continued interest in this class of compounds within the scientific community. rsc.orgnih.gov The functional groups attached to the THIQ backbone play a crucial role in determining the biological potential of the resulting analogs. nuph.edu.uaresearchgate.net Research has identified THIQ derivatives with activities against a variety of targets, including infectious agents and pathways related to neurodegenerative disorders and cancer. researchgate.netnih.govtandfonline.com

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | THIQ-based compounds, both natural and synthetic, have been explored for their antitumor properties. nih.govtandfonline.com Some analogs exhibit potent activity against various cancer molecular targets. tandfonline.comnih.gov | nih.govtandfonline.comnih.gov |

| Antibacterial | Novel THIQ analogs have been synthesized and evaluated for their properties against pathogenic bacterial strains, with some showing potency against both Gram-positive and Gram-negative bacteria. nih.gov | nih.gov |

| Antifungal | Certain derivatives have demonstrated significant antifungal activity, with some showing potency comparable or superior to existing antifungal agents like nystatin (B1677061) against pathogenic fungi such as C. albicans. nih.gov | nih.gov |

| Antiviral | The THIQ scaffold has been incorporated into molecules designed to have antiviral properties, including activity against HIV. nih.govrsc.org | nih.govrsc.org |

| Anti-inflammatory | Pharmacological studies have reported anti-inflammatory activity among THIQ-containing synthetic and natural analogs. nih.gov | nih.gov |

| Neuropharmacological | THIQ derivatives are investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. |

Scientific interest in the THIQ scaffold dates back more than four decades, beginning with the isolation of THIQ-based antitumor antibiotics from natural sources, such as Naphthyridinomycin. nih.govrsc.org In the 1970s, research also uncovered the presence of THIQ in the brains of individuals with alcohol addiction, leading to a theory that these endogenously formed compounds might play a role in the condition. While this specific theory regarding alcoholism has since been debated and revised, the study of endogenous THIQs and their potential neurotoxic effects continues to be an area of investigation, particularly in relation to conditions like Parkinson's disease. wikipedia.orgnih.govpracticalrecovery.com The field has evolved significantly, with modern research focusing on the rational design and synthesis of novel THIQ analogs for a wide array of therapeutic targets. nih.govtandfonline.com

Specific Research Focus on 8-Chloro-1,2,3,4-tetrahydroisoquinoline

This compound is a specific, halogenated derivative of the THIQ scaffold. The presence of a chlorine atom at the 8-position of the aromatic ring significantly influences its electronic and steric properties, making it a distinct and valuable compound for chemical synthesis.

This compound is primarily recognized as a crucial intermediate in synthetic chemistry. chemimpex.com Its structure serves as a versatile building block for constructing more complex molecules. chemimpex.comresearchgate.net Several synthetic routes have been developed for its preparation, reflecting its importance in research and development. These methods often involve intramolecular cyclization reactions to form the core tetrahydroisoquinoline ring system. researchgate.net The hydrochloride salt of the compound is often used in laboratory settings due to its stability and ease of handling. chemimpex.com

| Synthesis Method | Description | Reference |

|---|---|---|

| Friedel-Crafts Cyclization | This method involves the intramolecular cyclization of an N-hydroxyethyl-N-(2-chlorobenzyl)amine precursor, often using a Lewis acid catalyst like aluminum chloride at high temperatures. The resulting tetrahydro-derivative is a direct route to the target compound. researchgate.net | researchgate.net |

| Directed Ortho-Lithiation | An alternative approach involves the directed ortho-lithiation of an N-pivaloyl meta-chlorophenylethylamine, followed by formylation and subsequent ring closure under acidic conditions to yield the dihydroisoquinoline, which can then be reduced. researchgate.net | researchgate.net |

| Hydrogenation of 8-Chloroisoquinoline (B135129) | The compound can also be synthesized via the hydrogenation of 8-chloroisoquinoline hydrochloride using a platinum dioxide catalyst. prepchem.com | prepchem.com |

The utility of this compound extends into medicinal chemistry and drug discovery, where it functions as a key component in the synthesis of potential therapeutic agents. chemimpex.com Its structural characteristics are leveraged to enhance the efficacy and specificity of drug candidates, particularly those aimed at treating neurological disorders. chemimpex.com

The compound and its derivatives are used in neuroscience research to investigate neurotransmitter systems and explore potential treatments for conditions such as depression and anxiety. chemimpex.com One specific biological activity noted for this compound is its action as a reversible inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis. Furthermore, the chloro-substitution on the THIQ ring has been shown in related analogs to potentially increase inhibitory activity against certain cancer-related targets, such as KRas. nih.gov Its role as a versatile building block also allows for its use in developing analytical methods for quality control in pharmaceutical manufacturing. chemimpex.com

Potential in Neuropharmacology Research

The tetrahydroisoquinoline (THIQ) framework is of significant interest in neuropharmacology due to its structural resemblance to endogenous neurochemicals and its ability to interact with various neurotransmitter systems. While this compound is principally a synthetic precursor, its potential in neuropharmacology is realized through the creation of novel derivatives designed to target specific neural pathways, particularly those involving dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netnih.gov

Dopamine receptors are critical in regulating movement, cognition, and emotion, and their dysfunction is implicated in several neuropsychiatric conditions. nih.gov The THIQ scaffold is a known ligand for these receptors. Research into various THIQ analogs demonstrates a range of activities, from receptor antagonism to effects on dopamine concentration. For instance, the parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), has shown neuroprotective effects on dopaminergic neurons in animal models. nih.gov Furthermore, another derivative, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1-BnTIQ), has been found to increase extracellular dopamine levels in the rat striatum by acting on dopaminergic nigrostriatal neurons. nih.gov

The strategic placement of the chlorine atom in this compound provides a chemical handle for further molecular elaboration, allowing chemists to synthesize new compounds with potentially enhanced affinity and selectivity for dopamine receptor subtypes (D1-like and D2-like families). researchgate.netnih.gov For example, the benzazepine derivative SCH 23390, which features a chloro-substituted aromatic ring, is a well-known high-affinity antagonist of the D1 dopamine receptor. nih.gov This highlights the importance of halogenation in designing receptor-specific ligands.

Beyond the dopamine system, THIQ derivatives also show affinity for serotonin (5-HT) receptors. nih.gov SCH 23390, for example, binds to 5-HT₂A receptors, though with lower affinity than for D1 receptors. nih.gov The ability to create derivatives that interact with multiple targets is a key area of exploration in the development of treatments for complex neurological disorders. The use of this compound as a starting material allows for the systematic development of new chemical entities whose neuropharmacological profiles can be carefully evaluated. researchgate.net

Detailed Research Findings on Tetrahydroisoquinoline Analogs

The following table summarizes key research findings for various analogs related to the 1,2,3,4-tetrahydroisoquinoline scaffold, illustrating the neuropharmacological potential of this class of compounds.

| Compound/Derivative | Target/System | Observed Effect/Finding | Citation(s) |

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Dopaminergic Neurons | Showed neuroprotective effects against malonate-induced toxicity in the rat brain. | nih.gov |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ) | Striatal Dopamine Levels | Increased extracellular dopamine concentration in a dose-dependent manner in rats. | nih.gov |

| (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol (SCH 23390) | Dopamine D1 Receptor | Acts as a selective, high-affinity antagonist. | nih.gov |

| (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol (SCH 23390) | Serotonin 5-HT₂A Receptor | Binds to the receptor, though with approximately 10-fold lower affinity than to the D1 receptor. | nih.gov |

| 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline (Br-BTHIQ) | Dopamine D2, D3, D4 Receptors | Displays nanomolar binding affinity, with highest affinity for the D4 receptor. | acs.org |

Eigenschaften

IUPAC Name |

8-chloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSAGIBNZOOQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503766 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75416-50-1 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 8 Chloro 1,2,3,4 Tetrahydroisoquinoline

De Novo Synthetic Routes to Tetrahydroisoquinoline Derivatives

De novo synthesis, or the creation of a molecule from simple, commercially available precursors, offers a flexible approach to complex structures like 8-chloro-1,2,3,4-tetrahydroisoquinoline. These strategies often involve the construction of the heterocyclic ring system through a sequence of reactions that build the carbon and nitrogen framework. While specific de novo syntheses targeting the 8-chloro-THIQ are not extensively detailed in readily available literature, the principles of such syntheses can be applied.

A common de novo strategy involves the Pictet-Spengler reaction, where a β-arylethylamine is condensed with an aldehyde or ketone to form the THIQ ring system. For the synthesis of this compound, this would conceptually involve the reaction of a 2-(2-chlorophenyl)ethylamine (B79778) derivative with a suitable one-carbon aldehyde equivalent, such as formaldehyde (B43269). The success of this reaction is highly dependent on the activation of the aromatic ring, and the electron-withdrawing nature of the chlorine atom at the ortho position can present challenges, often requiring harsh acidic conditions. ucalgary.cawikipedia.org

Another de novo approach could utilize a Bischler-Napieralski-type reaction, which involves the cyclization of a β-arylethylamide. libretexts.orgorganic-chemistry.org In this case, N-acyl-2-(2-chlorophenyl)ethylamine would be the key intermediate. Dehydration and cyclization, typically promoted by a strong Lewis acid, would yield a 3,4-dihydroisoquinoline (B110456), which can then be reduced to the desired tetrahydroisoquinoline.

Established Approaches to this compound

Several established methods have been successfully employed for the synthesis of this compound and its precursors. These methods often provide more direct and higher-yielding routes compared to de novo strategies.

Directed Ortho-Lithiation Followed by Formylation and Ring Closure

A notable strategy for synthesizing 8-substituted THIQs involves directed ortho-lithiation. This method leverages a directing group on the phenylethylamine starting material to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at a specific ortho position.

In a reported synthesis of 8-chloro-3,4-dihydroisoquinoline (B12930588), a precursor to the target compound, N-pivaloyl-m-chlorophenylethylamine is used as the starting material. nih.gov The pivaloyl group directs the lithiation to the position ortho to it. Subsequent quenching of the resulting lithiated species with a formylating agent like dimethylformamide (DMF) introduces an aldehyde group. Acidic workup then facilitates the cyclization and dehydration to form the 3,4-dihydroisoquinoline ring, which can be readily reduced to this compound. A similar approach has been successfully used for the synthesis of 8-fluoro-3,4-dihydroisoquinoline. nih.gov

Table 1: Key Reagents in Directed Ortho-Lithiation Route

| Reagent/Intermediate | Purpose |

|---|---|

| N-pivaloyl-m-chlorophenylethylamine | Starting material with directing group |

| n-Butyllithium (n-BuLi) | Strong base for ortho-lithiation |

| Dimethylformamide (DMF) | Formylating agent |

Friedel-Crafts Reaction of N-hydroxyethyl ortho-chlorobenzylamine Intermediate

An alternative and often more advantageous route employs an intramolecular Friedel-Crafts reaction. nih.gov This approach begins with the synthesis of an N-hydroxyethyl ortho-chlorobenzylamine intermediate. This intermediate can be prepared by reacting ortho-chlorobenzylamine with a suitable two-carbon electrophile containing a hydroxyl group or a precursor.

The key step involves the acid-catalyzed cyclization of the N-hydroxyethyl ortho-chlorobenzylamine. The Lewis or Brønsted acid promotes the formation of a carbocation on the ethyl group, which then undergoes an intramolecular electrophilic attack on the electron-rich benzene (B151609) ring to form the six-membered heterocyclic ring of the tetrahydroisoquinoline. The resulting this compound can be obtained directly through this cyclization. nih.gov

Copper-Catalyzed Transfer Hydrogenation of Isoquinolines

The reduction of a pre-formed isoquinoline (B145761) ring system is a common strategy to obtain tetrahydroisoquinolines. Copper-catalyzed transfer hydrogenation has emerged as an efficient method for this transformation. This reaction typically involves a copper catalyst, such as copper(II) trifluoromethanesulfonate (B1224126), and a hydrogen donor. nih.govacs.org

For the synthesis of this compound, the corresponding 8-chloroisoquinoline (B135129) would be the substrate. The reaction proceeds under relatively mild conditions and has been shown to be tolerant of various functional groups, including halogens at the 8-position. nih.gov A study demonstrated that 8-chloroisoquinoline can be successfully reduced to the corresponding tetrahydroisoquinoline in good yield using a copper(II) trifluoromethanesulfonate catalyst with an oxazaborolidine–BH₃ complex as the hydrogen source. nih.gov

Table 2: Conditions for Copper-Catalyzed Transfer Hydrogenation of 8-Chloroisoquinoline

| Component | Role | Example |

|---|---|---|

| Substrate | Isoquinoline to be reduced | 8-Chloroisoquinoline |

| Catalyst | Promotes the hydrogenation | Copper(II) trifluoromethanesulfonate |

| Hydrogen Source | Donates hydrogen atoms | Oxazaborolidine–BH₃ complex |

Modified Literature Methods for Alkylating Agent Synthesis

The synthesis of this compound can also be envisioned through the cyclization of a suitably substituted N-(2-haloethyl)-2-chlorobenzylamine. The synthesis of this key alkylating agent precursor is a critical step.

The synthesis would begin with 2-chlorobenzylamine. This primary amine can be reacted with a two-carbon electrophile bearing a leaving group, such as 2-bromoethanol (B42945) or 2-chloroethanol, in a nucleophilic substitution reaction to form N-(2-hydroxyethyl)-2-chlorobenzylamine. ucalgary.ca Subsequent treatment of this alcohol with a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), would convert the hydroxyl group into a good leaving group (chloride or bromide), yielding the desired N-(2-haloethyl)-2-chlorobenzylamine. This molecule can then undergo intramolecular cyclization, often promoted by a base, to form the this compound ring. This intramolecular alkylation is a common method for forming heterocyclic rings. ucalgary.cawikipedia.org

Classical Cyclization Reactions in THIQ Synthesis

Several classical named reactions are foundational to the synthesis of the tetrahydroisoquinoline core and can be conceptually applied to the preparation of the 8-chloro derivative.

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the THIQ. organic-chemistry.orgnrochemistry.com For the target molecule, this would start with a 2-(2-chlorophenyl)ethylamine, which would be acylated (e.g., with acetyl chloride) to form the corresponding amide. Treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) would induce cyclization. wikipedia.org

The Pictet-Spengler reaction is the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com A 2-(2-chlorophenyl)ethylamine could be reacted with formaldehyde in the presence of acid to yield this compound. The success of this reaction often depends on the electronic nature of the aromatic ring, with electron-donating groups generally favoring the cyclization. jk-sci.com

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.org This reaction typically forms isoquinolines, which would then require reduction to the tetrahydroisoquinoline. A modified version, the Bobbitt modification, allows for the direct synthesis of tetrahydroisoquinolines through hydrogenation of the intermediate Schiff base before cyclization.

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to tetrahydroisoquinolines. organic-chemistry.orgwikipedia.org The process involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. wikipedia.org For the synthesis of the 8-chloro variant, the starting material is typically an N-acyl derivative of 2-(3-chlorophenyl)ethylamine (B57567).

The reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org The amide is first activated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a reactive intermediate, believed to be a nitrilium ion. organic-chemistry.orgwikipedia.org This electrophile then attacks the aromatic ring. The presence of the electron-withdrawing chlorine atom at the meta-position to the ethylamine (B1201723) side chain deactivates the aromatic ring, making the cyclization step more challenging compared to substrates with electron-donating groups. wikipedia.org Consequently, harsher reaction conditions, like higher temperatures or stronger acids, are often required. organic-chemistry.org

Recent advancements have introduced milder conditions. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base like 2-chloropyridine (B119429) allows for the cyclodehydration of even non-activated and halogenated phenylethylamides at lower temperatures. nih.gov The resulting 8-chloro-3,4-dihydroisoquinoline can then be readily reduced to this compound using a standard reducing agent like sodium borohydride.

Table 1: Reagents for Bischler-Napieralski Cyclization

| Reagent | Role | Typical Conditions | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Dehydrating agent/catalyst | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | organic-chemistry.orgwikipedia.org |

| Polyphosphoric acid (PPA) | Dehydrating agent/catalyst | High temperatures | wikipedia.org |

Pictet-Spengler Condensation

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgorganicreactions.org The classic reaction involves the formation of a Schiff base, which then protonates to form an electrophilic iminium ion that undergoes intramolecular cyclization. wikipedia.org

Synthesizing this compound via this method would require 2-(3-chlorophenyl)ethylamine as the starting material. However, the traditional Pictet-Spengler reaction is most efficient with electron-rich aromatic rings, as the final cyclization step is an electrophilic aromatic substitution. wikipedia.org The deactivating nature of the chlorine substituent presents a significant hurdle, often leading to poor yields or requiring forcing conditions with strong acids. wikipedia.org Research has shown that superacid-catalyzed conditions, using reagents like trifluoromethanesulfonic acid (TFA), can promote the cyclization of such deactivated substrates by generating a more electrophilic dicationic intermediate. researchgate.net Microwave-assisted protocols have also been developed to improve yields and shorten reaction times for these challenging transformations. organic-chemistry.org

Stereoselective Synthesis and Resolution of Enantiomers

Introducing chirality at the C1 position of the tetrahydroisoquinoline ring is a key objective for its use in pharmaceutical synthesis. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation is a powerful and atom-economical method for producing enantiomerically enriched tetrahydroisoquinolines. mdpi.com This strategy typically involves the reduction of a prochiral 3,4-dihydroisoquinoline precursor using hydrogen gas in the presence of a chiral transition metal catalyst. mdpi.com

Iridium and rhodium complexes featuring chiral phosphine (B1218219) ligands are commonly employed. dicp.ac.cnmdpi.com For the synthesis of chiral this compound, the precursor 8-chloro-3,4-dihydroisoquinoline (or a C1-substituted variant) would be hydrogenated. The isoquinoline nitrogen is often activated in situ with an agent like benzyl (B1604629) chloroformate to form a more reactive iminium species, facilitating hydrogenation with high enantioselectivity. dicp.ac.cn The choice of chiral ligand, such as MeO-BIPHEP or derivatives of TsDPEN, is critical for achieving high enantiomeric excess (ee). mdpi.comdicp.ac.cn Asymmetric transfer hydrogenation, which uses hydrogen donors like formic acid/triethylamine (B128534) mixtures instead of H₂, also represents a viable and often more practical alternative. mdpi.comnih.gov

Table 2: Catalytic Systems for Asymmetric Hydrogenation of Dihydroisoquinolines

| Catalyst System | Hydrogen Source | Key Features | Reference |

|---|---|---|---|

| [{IrCl(cod)}₂]/MeO-BIPHEP/I₂ | H₂ | Effective for quinolines activated by chloroformates. | dicp.ac.cn |

| Rh/(R,R)-TsDPEN | H₂ | Applied to DHIQs with excellent yields and ee values. | mdpi.com |

| Ru/TsDPEN Complexes | HCOOH/Et₃N (Transfer) | Catalyzes asymmetric transfer hydrogenation (ATH) of DHIQs. | organic-chemistry.org |

Resolution via Diastereomeric Salt Formation (e.g., Tartrates)

Classical resolution is a widely used industrial method to separate enantiomers from a racemic mixture. pressbooks.pub This technique exploits the reaction of a racemic base, such as (±)-8-Chloro-1,2,3,4-tetrahydroisoquinoline, with a single enantiomer of a chiral acid, known as a resolving agent. rsc.orgnih.gov

Tartaric acid and its derivatives are common resolving agents for amines. researchgate.netyoutube.com When racemic this compound is treated with an enantiopure form of tartaric acid (e.g., L-(+)-tartaric acid), two diastereomeric salts are formed:

(R)-8-Chloro-1,2,3,4-tetrahydroisoquinolinium L-tartrate

(S)-8-Chloro-1,2,3,4-tetrahydroisoquinolinium L-tartrate

These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent system. pressbooks.pubrsc.org This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. rsc.org After separation by filtration, the pure enantiomer of the tetrahydroisoquinoline can be recovered by treating the diastereomeric salt with a base to neutralize the tartaric acid. pressbooks.pub

Enantiomeric Composition Determination Using Derivatization

To verify the success of a resolution or an asymmetric synthesis, the enantiomeric composition (or enantiomeric excess) of the product must be determined. A common analytical method involves derivatizing the chiral amine with a chiral derivatizing agent to form a mixture of diastereomers. scirp.org

For substituted tetrahydroisoquinolines, (–)-(1R)-menthyl chloroformate is an effective derivatizing reagent. It reacts with the secondary amine of both the (R)- and (S)-enantiomers of this compound to form a pair of diastereomeric carbamates. These diastereomers can then be separated and quantified using standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) on an achiral stationary phase. scirp.org The relative peak areas of the two diastereomers directly correspond to the enantiomeric ratio of the original sample. scirp.org

Functionalization and Derivatization Strategies

The this compound scaffold can be further modified to create a diverse range of analogs. The chlorine atom itself serves as a handle for cross-coupling reactions, while the nitrogen and the C1 position are also common sites for functionalization.

One key strategy involves the Suzuki cross-coupling reaction. The precursor, 8-chloro-3,4-dihydroisoquinoline, can be coupled with various arylboronic acids to introduce an aryl group at the C8 position. researchgate.net The resulting 8-aryl-3,4-dihydroisoquinolines can then be treated with organolithium or Grignard reagents, which add to the C=N bond to generate 1-substituted-8-aryl-1,2,3,4-tetrahydroisoquinolines. researchgate.net

The nitrogen atom can be readily N-alkylated or N-acylated using standard procedures. Furthermore, the C1 position of the tetrahydroisoquinoline ring can undergo oxidative functionalization. For instance, N-aryl tetrahydroisoquinolines can be subjected to cross-dehydrogenative coupling (CDC) reactions, such as the aza-Henry reaction, to introduce a nitromethyl group at C1. acs.org While a 7-chloro substituted THIQ was reported to be inert under certain aza-Henry conditions, other oxidative methods can lead to the formation of 3,4-dihydroisoquinolones. acs.org These strategies highlight the versatility of the 8-chloro-THIQ core as a building block for more complex molecules. nih.gov

N-Alkylation and Acylation Reactions

The secondary amine of the tetrahydroisoquinoline ring is a versatile functional handle for introducing a wide array of substituents through N-alkylation and N-acylation reactions. These transformations are fundamental for building molecular complexity from the this compound core.

N-Alkylation: The nucleophilic nitrogen atom can be alkylated using various alkylating agents. For instance, a one-pot transfer hydrogenation and N-alkylation of quinolines, a related heterocyclic system, can be achieved using a Pd/C/Zn mixture with alcohols, which serve as both the hydrogen source and the alkylating agents. mdpi.com This methodology highlights a potential route for the N-alkylation of this compound.

N-Acylation: Acylation of the nitrogen atom is a common strategy to produce amides, which are important precursors for further functionalization or can be final products themselves. This can be readily achieved by reacting this compound with acyl chlorides or anhydrides. A one-pot protocol for the direct α-cyanation and N-acylation of tetrahydroisoquinolines has been developed, demonstrating the feasibility of introducing an acyl group onto the nitrogen atom under mild conditions. researchgate.netresearchgate.net

Table 1: Representative N-Acylation Reaction

| Reactant | Reagent | Product Type | Significance | Reference |

| 1,2,3,4-Tetrahydroisoquinolines | Acyl Cyanide | N-Acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline | One-pot α-cyanation/N-acylation via photoredox and Reissert-type reaction. | researchgate.net |

Introduction of Aromatic Substituents via Suzuki Reactions

The chlorine atom at the C8 position of the tetrahydroisoquinoline ring serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki reaction, to form new carbon-carbon bonds. wikipedia.org This strategy is highly effective for introducing aryl or heteroaryl substituents at this specific position.

The Suzuki reaction involves the coupling of an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganicchemistrytutor.com For this compound, the key intermediate is often its oxidized form, 8-chloro-3,4-dihydroisoquinoline. organic-chemistry.org This imine is then subjected to the Suzuki coupling conditions, followed by reduction of the imine to the corresponding tetrahydroisoquinoline.

A study details the synthesis of 8-chloro-3,4-dihydroisoquinoline, which is then used in Suzuki reactions to produce various 8-aryl-3,4-dihydroisoquinolines. organic-chemistry.org These intermediates are subsequently treated with organolithium reagents to yield 1-substituted 8-aryl-1,2,3,4-tetrahydroisoquinolines, demonstrating a pathway to highly substituted and potentially bioactive molecules. organic-chemistry.org

Table 2: Suzuki Coupling of 8-Chloro-3,4-dihydroisoquinoline Derivatives

| Substrate | Coupling Partner | Catalyst/Base | Product | Significance | Reference |

| 8-Chloro-3,4-dihydroisoquinoline | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 8-Aryl-3,4-dihydroisoquinolines | Introduction of aryl groups at the C8 position. | organic-chemistry.org |

Mannich Reaction for C8-Aminomethylation

The Mannich reaction is a three-component condensation that typically involves an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active acidic proton. nih.govnih.gov This reaction results in the aminomethylation of the acidic carbon. researchgate.net

Direct C8-aminomethylation of this compound via the Mannich reaction is not a conventional or documented synthetic transformation. The mechanism of the Mannich reaction requires a sufficiently acidic C-H bond for deprotonation to form a nucleophile (often an enol or enolate) that attacks a pre-formed Eschenmoser salt or iminium ion. nih.gov The aromatic protons of the benzene ring in this compound are not acidic enough to participate in this reaction under standard Mannich conditions.

In contrast, the Mannich reaction is highly effective on related scaffolds that possess an activating group, such as 8-hydroxyquinoline. researchgate.netnih.govharvard.edunih.gov In 8-hydroxyquinoline, the phenolic hydroxyl group activates the aromatic ring, making the protons at the C5 and C7 positions susceptible to electrophilic substitution, including aminomethylation. researchgate.netmasterorganicchemistry.com The absence of such an activating group on the this compound ring system precludes direct C8-aminomethylation through this pathway. Alternative strategies, such as directed ortho-metalation followed by quenching with an aminomethylating agent, would be required to achieve such a substitution pattern. organic-chemistry.orgnih.gov

Synthesis of Tricyclic Fused Systems via Castagnoli-Cushman Protocol

The Castagnoli-Cushman reaction (CCR) is a powerful method for constructing lactam-containing heterocyclic systems. researchgate.net It involves the reaction between an imine and a cyclic anhydride to produce a substituted lactam. nih.gov This protocol can be applied to derivatives of this compound to generate complex tricyclic fused systems.

To be used in a Castagnoli-Cushman reaction, the this compound must first be oxidized to its corresponding 3,4-dihydroisoquinoline, which exists as a cyclic imine. This imine can then react with various anhydrides, such as homophthalic anhydride or succinic anhydride, to yield benzo[a]quinolizidinone and related tricyclic structures. nih.govnih.gov The reaction proceeds via a [4+2] type cyclocondensation, creating new stereocenters with often good diastereoselectivity. This approach provides a one-step route to annelated systems containing a bridgehead nitrogen atom, which are scaffolds of interest in medicinal chemistry. nih.govnih.gov

Table 3: Castagnoli-Cushman Reaction with Dihydroisoquinolines

| Imine Substrate | Anhydride | Product Type | Reaction Conditions | Significance | Reference |

| 3,4-Dihydroisoquinolines | Glutaric anhydride, Succinic anhydride, etc. | Benzo[a]quinolizidines, Pyrrolo[2,1-a]isoquinolines | Xylene, 120 °C, inert atmosphere | One-step synthesis of tricyclic fused systems. | nih.gov |

| Imines | Homophthalic anhydride | Dihydroisoquinolones | Varies | Mechanistic studies show reaction proceeds via amide-acid intermediates. |

Incorporation into Complex Bioactive Molecules

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is a privileged scaffold found in numerous natural products and synthetic molecules with significant biological activities, including anticancer, antimicrobial, and antiviral properties. nih.gov The this compound derivative serves as a valuable building block for creating novel and complex bioactive compounds.

For example, 7,8-dichloro-THIQ is a potent inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). The synthesis of analogues based on this structure, including those derived from the 8-chloro variant, allows for the exploration of structure-activity relationships. The functionalization at other positions, such as C1, C2 (N-alkylation/acylation), and C8 (via Suzuki coupling), enables the generation of libraries of compounds for screening against various biological targets. organic-chemistry.org The synthesis of 1-substituted 8-aryl-1,2,3,4-tetrahydroisoquinolines from the 8-chloro precursor is a clear example of its use as a key intermediate for potential drug candidates. organic-chemistry.org

Spectroscopic and Analytical Characterization of 8 Chloro 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectral Analysis for Structural Elucidation

The ¹H NMR spectrum of 8-Chloro-1,2,3,4-tetrahydroisoquinoline is expected to exhibit distinct signals corresponding to the protons in both the aromatic and the saturated heterocyclic rings. The presence of the chlorine atom at the C-8 position significantly influences the electronic environment of the neighboring protons, leading to predictable shifts in their resonance frequencies compared to the unsubstituted 1,2,3,4-tetrahydroisoquinoline (B50084). chemicalbook.comreddit.com

The aromatic region would likely show three signals for the protons on the benzene (B151609) ring (H-5, H-6, and H-7). The chlorine atom, being an electron-withdrawing group, would deshield the ortho proton (H-7) and to a lesser extent, the para proton (H-5), causing them to appear at a lower field (higher ppm) compared to the parent compound. The aliphatic protons at C-1, C-3, and C-4 would appear as multiplets, likely in the upfield region of the spectrum. The protons at C-1 are adjacent to the aromatic ring and a nitrogen atom, which would place their signal at a lower field compared to the protons at C-3 and C-4. The NH proton's chemical shift can be variable and is often broad, depending on the solvent and concentration.

Representative ¹H NMR Data for a Tetrahydroisoquinoline Scaffold

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| H-5 | 7.0 - 7.2 | d | ~ 7-8 |

| H-6 | 6.9 - 7.1 | t | ~ 7-8 |

| H-7 | 7.1 - 7.3 | d | ~ 7-8 |

| H-1 | 4.0 - 4.2 | s or t | - |

| H-3 | 3.1 - 3.3 | t | ~ 6-7 |

| H-4 | 2.8 - 3.0 | t | ~ 6-7 |

| NH | 1.5 - 2.5 | br s | - |

Note: This table is an illustrative representation based on the analysis of 1,2,3,4-tetrahydroisoquinoline and the known effects of a chlorine substituent. Actual experimental values may vary. chemicalbook.comreddit.com

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms. The chemical shifts of the aromatic carbons are particularly informative. The carbon atom directly bonded to the chlorine (C-8) will be significantly affected, and its signal is expected to be shifted downfield. The other aromatic carbons (C-4a, C-5, C-6, C-7, and C-8a) will also experience shifts due to the electronic effects of the chlorine substituent. The aliphatic carbons (C-1, C-3, and C-4) will appear in the upfield region of the spectrum.

Representative ¹³C NMR Data for a Tetrahydroisoquinoline Scaffold

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | ~ 45-50 |

| C-3 | ~ 40-45 |

| C-4 | ~ 28-32 |

| C-4a | ~ 130-135 |

| C-5 | ~ 125-128 |

| C-6 | ~ 126-129 |

| C-7 | ~ 128-131 |

| C-8 | ~ 130-135 |

| C-8a | ~ 135-140 |

Note: This table is an illustrative representation based on the analysis of 1,2,3,4-tetrahydroisoquinoline and related derivatives. chemicalbook.comchemicalbook.com The presence of the chlorine atom at C-8 would directly influence its chemical shift and that of the adjacent carbons.

2D NMR Techniques (e.g., ROESY NMR for Stereochemistry)

In derivatives of this compound that contain chiral centers, for instance, a substituent at the C-1 position, the determination of the relative stereochemistry is crucial. Two-dimensional NMR techniques, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful for this purpose. A ROESY experiment detects through-space correlations between protons that are in close proximity, typically within 5 Å. nih.govnih.gov

For a C-1 substituted derivative, a ROESY experiment can reveal the spatial relationship between the proton at C-1 and the protons at C-8. If a correlation is observed between the C-1 proton and the C-8 proton, it would suggest a cis relationship, where both substituents are on the same face of the tetrahydroisoquinoline ring system. Conversely, the absence of such a correlation would imply a trans relationship. This information is critical for understanding the three-dimensional structure of these molecules.

Infrared (IR) and Raman Spectroscopy

Vibrational Spectra Interpretation and Band Assignments

The vibrational spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its constituent functional groups. Key expected vibrations include:

N-H stretch: A characteristic band in the region of 3300-3500 cm⁻¹, which can be sharp or broad depending on hydrogen bonding.

Aromatic C-H stretch: Signals typically appear above 3000 cm⁻¹.

Aliphatic C-H stretch: Signals typically appear just below 3000 cm⁻¹.

C=C aromatic ring stretches: A series of bands in the 1450-1600 cm⁻¹ region.

C-N stretch: Typically found in the 1000-1250 cm⁻¹ region.

C-Cl stretch: A strong band is expected in the fingerprint region, generally between 600-800 cm⁻¹. nih.gov

The specific positions of these bands can provide further structural information. For instance, the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region can sometimes help to determine the substitution pattern of the aromatic ring.

Representative Vibrational Band Assignments for a Chloro-substituted Aromatic Amine

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3400 | N-H stretch |

| ~ 3050 | Aromatic C-H stretch |

| ~ 2950, 2850 | Aliphatic C-H stretch |

| ~ 1600, 1580, 1470 | Aromatic C=C stretch |

| ~ 1200 | C-N stretch |

| ~ 750 | C-Cl stretch |

| ~ 740 | Aromatic C-H out-of-plane bend |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a high-resolution technique for obtaining an infrared spectrum. An FTIR spectrum of this compound would provide a detailed fingerprint of the molecule, allowing for its identification and the confirmation of its functional groups. The high sensitivity and speed of FTIR make it a standard method for routine analysis and quality control. The interpretation of the FTIR spectrum would follow the principles outlined in the vibrational band assignment section, with the added benefit of higher resolution and better signal-to-noise ratio compared to older dispersive IR techniques. uni-siegen.de

FT-Raman Spectroscopy

FT-Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its structural framework. While specific experimental FT-Raman spectra for this compound are not widely published, the expected spectral features can be inferred from the analysis of related structures, such as isoquinoline (B145761) alkaloids and chloro-aromatic compounds. researchgate.netresearchgate.netnih.gov

The Raman spectrum of this compound would be characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups. Key expected vibrations include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretching: Arising from the tetrahydroisoquinoline ring's methylene (B1212753) groups, these would appear in the 3000-2850 cm⁻¹ range.

C-C Stretching (Aromatic Ring): Strong bands are expected in the 1600-1400 cm⁻¹ region, characteristic of the benzene ring. libretexts.org

C-Cl Stretching: The vibration of the carbon-chlorine bond would give rise to a characteristic band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Ring Vibrations: The "breathing" modes of the aromatic and heterocyclic rings would produce sharp and intense bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns.

Molecular Ion Peak Analysis

In mass spectrometry, the molecular ion peak (M⁺) represents the molecule that has lost one electron. For this compound (C₉H₁₀ClN), the monoisotopic mass is approximately 167.05 g/mol . uni.lu A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2⁺). This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Predicted m/z values for various adducts of this compound are presented in the table below, which are useful for interpreting spectra from soft ionization techniques like electrospray ionization (ESI).

| Adduct | Predicted m/z |

| [M+H]⁺ | 168.05745 |

| [M+Na]⁺ | 190.03939 |

| [M-H]⁻ | 166.04289 |

| [M+NH₄]⁺ | 185.08399 |

| [M+K]⁺ | 206.01333 |

| [M]⁺ | 167.04962 |

| (Data sourced from PubChemLite) uni.lu |

Fragmentation Pattern Analysis

Under electron impact (EI) ionization, a "hard" ionization technique, the molecular ion of this compound will undergo characteristic fragmentation, providing valuable structural information. nih.gov The fragmentation pattern can be predicted based on the known behavior of amines, aromatic compounds, and alkyl halides. wikipedia.orgmiamioh.edu

Key fragmentation pathways for isoquinoline alkaloids often involve cleavages of the bonds adjacent to the nitrogen atom (alpha-cleavage) and within the heterocyclic ring. nih.govnih.gov For this compound, likely fragmentation would include:

Loss of a chlorine atom: A peak corresponding to [M-Cl]⁺ would be expected.

Loss of HCl: A peak at [M-HCl]⁺ may also be observed. miamioh.edu

Retro-Diels-Alder (RDA) reaction: This is a common fragmentation pathway for cyclic systems, which would lead to the cleavage of the tetrahydroisoquinoline ring.

Alpha-cleavage: Cleavage of the C1-C8a or C1-N2 bond, leading to the formation of stable carbocations or iminium ions.

The resulting fragments would also exhibit the characteristic isotopic pattern if they retain the chlorine atom. The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is highly suitable for the analysis of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact), and a mass spectrum is generated. mdpi.com

This technique is particularly useful for:

Identification: By comparing the retention time and the mass spectrum of an unknown sample to that of a known standard of this compound, its presence can be confirmed.

Purity Assessment: GC-MS can detect and identify impurities in a sample, providing a quantitative measure of the purity of the compound.

Analysis in Complex Matrices: It can be used to detect and quantify the compound in complex mixtures, such as reaction mixtures or biological samples.

The choice of the GC column (e.g., a non-polar or medium-polarity column) and the temperature program are critical parameters that are optimized to achieve good separation.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (primarily carbon, hydrogen, nitrogen, and halogens) in a compound. velp.comresearchgate.net This is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound. The most common method for determining C, H, and N content is combustion analysis. researchgate.net

For this compound hydrochloride (C₉H₁₁Cl₂N), the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis are then compared to these theoretical values. A close agreement, typically within ±0.4%, is considered evidence of the compound's purity and correct elemental composition. nih.gov The determination of chlorine content is often performed by methods such as oxygen-flask combustion followed by titration. huji.ac.il

| Element | Theoretical Percentage (%) |

| Carbon (C) | 52.96 |

| Hydrogen (H) | 5.43 |

| Chlorine (Cl) | 34.74 |

| Nitrogen (N) | 6.86 |

| (Calculated for C₉H₁₁Cl₂N, Molecular Weight: 204.10 g/mol ) |

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is a cornerstone for the purification and assessment of purity of chemical compounds. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed for this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the separation, identification, and quantification of compounds. For tetrahydroisoquinoline derivatives, reversed-phase HPLC is a common method. sielc.comresearchgate.netjfda-online.com A typical setup would involve:

Stationary Phase: A C8 or C18 silica-based column.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) is used. sielc.com The composition can be run in isocratic or gradient mode to achieve optimal separation. For MS-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used. sielc.com

Detection: UV detection is commonly used, as the aromatic ring of the compound absorbs UV light.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography. velp.com

Stationary Phase: Typically, a silica (B1680970) gel or alumina (B75360) plate is used. velp.com

Mobile Phase: A mixture of organic solvents is used as the eluent. The choice of solvent system (e.g., a mixture of a non-polar solvent like hexane (B92381) or chloroform (B151607) and a more polar solvent like ethyl acetate or methanol) depends on the polarity of the compound. nih.gov

Visualization: Since this compound is a colorless compound, visualization of the spots on the TLC plate is necessary. Common methods include:

UV Light: If the compound is UV-active (which it is, due to the aromatic ring), it will appear as a dark spot on a fluorescent background under short-wave UV light (254 nm). libretexts.org

Iodine Chamber: The plate is placed in a chamber containing iodine crystals. Organic compounds will adsorb the iodine vapor and appear as brown spots. libretexts.org

Staining Reagents: Specific chemical stains, such as potassium permanganate (B83412) or ninhydrin (B49086) (for the secondary amine), can be sprayed on the plate, which react with the compound to produce a colored spot. epfl.chyoutube.com

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. velp.com

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental purification technique used extensively in the synthesis of this compound and its analogs. amazonaws.com This method separates compounds based on their polarity, allowing for the isolation of the desired product from starting materials, by-products, and other impurities. The crude product, typically an oil or solid dissolved in a minimal amount of solvent, is loaded onto a column packed with silica gel. wiley-vch.deyoutube.com A solvent system, known as the eluent, is then passed through the column.

The choice of eluent is critical and is usually a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). amazonaws.comwiley-vch.de By gradually increasing the polarity of the eluent, compounds are selectively moved down the column at different rates and collected in separate fractions. For basic compounds like tetrahydroisoquinolines, the silica gel can be pre-washed with a base such as triethylamine (B128534) to prevent the compound from streaking or irreversibly binding to the acidic silica. wiley-vch.de

| Derivative Type | Stationary Phase | Eluent System (Mobile Phase) | Reference |

|---|---|---|---|

| General Tetrahydroisoquinoline Derivatives | Silica Gel | Hexanes / Ethyl Acetate (gradient) | amazonaws.comwiley-vch.de |

| Sulfone Derivative of Tetrahydroisoquinoline | Triethylamine-washed Silica Gel | Hexanes / Ethyl Acetate (1:1 → 0:1) | wiley-vch.de |

| N-Phenyl Tetrahydroisoquinoline Derivatives | Silica Gel (200-300 mesh) | Petroleum Ether / Ethyl Acetate (e.g., 96:4) | rsc.org |

| Reissert Compounds (precursors to THIQs) | Silica Gel (Merck 60, 230-400 mesh) | Hexane / Ethyl Acetate | amazonaws.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable analytical tool used alongside column chromatography. It is employed to monitor the progress of a chemical reaction, to identify the components in a mixture, and to determine the appropriate solvent system for a preparative column separation. rsc.org

A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. wiley-vch.dersc.org The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (eluent). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the adsorbent. The results are visualized, often using UV light, and the retention factor (Rf) for each spot is calculated. rsc.org The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.

| Derivative | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Visualization | Reference |

|---|---|---|---|---|---|

| General Tetrahydroisoquinoline Derivatives | SIL G-25 UV254 pre-coated plates | Not specified | Not specified | UV Light (254 nm) | wiley-vch.de |

| 6-bromo-1-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-2-ol | Silica gel 60 F254 | Petroleum ether / Ethyl Acetate (85:15) | 0.6 | UV Light (254 nm & 365 nm) | rsc.org |

| 1-(6-methyl-1H-indol-3-yl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline | Silica gel 60 F254 | Petroleum ether / Ethyl Acetate (90:10) | 0.5 | UV Light (254 nm & 365 nm) | rsc.org |

Gas Chromatography (GC) for Enantiomeric Excess Determination

For chiral derivatives of this compound, determining the enantiomeric excess (ee), or optical purity, is crucial. Gas Chromatography (GC) offers a robust method for this analysis. A common strategy involves the pre-column derivatization of the chiral tetrahydroisoquinoline enantiomers with a chiral derivatizing agent, such as (–)-(1R)-menthyl chloroformate. scirp.org

This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomeric carbamates, which have different physical properties, can then be separated and quantified on a standard achiral, non-polar GC column. scirp.org The relative peak areas of the two diastereomers in the resulting chromatogram correspond directly to the ratio of the original enantiomers in the sample, allowing for the calculation of the enantiomeric excess. This derivatization method has proven effective for a variety of substituted tetrahydroisoquinolines, achieving baseline separation with resolution factors (R) greater than 1.5. scirp.org

| Analytical Goal | Method | Derivatizing Agent | Stationary Phase | Key Finding | Reference |

|---|---|---|---|---|---|

| Enantiomeric Excess (ee) Determination | Pre-column derivatization followed by GC analysis | (–)-(1R)-Menthyl chloroformate | Achiral non-polar GC column | Forms diastereomeric carbamates resolvable on a standard column. Resolution factors (R) > 1.5 achieved. | scirp.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique used for both the analysis and purification of this compound and its derivatives. nih.govnih.gov For quantitative analysis, particularly at low concentrations in biological matrices, HPLC is often coupled with sensitive detection methods like fluorescence detection. nih.govnih.gov This typically involves derivatizing the tetrahydroisoquinoline with a fluorescent labeling reagent to create a highly fluorescent product, which can be detected with great sensitivity. nih.gov

HPLC is also the primary method for determining enantiomeric excess through chiral separations. amazonaws.com This is achieved by using a chiral stationary phase (CSP) in the HPLC column. These specialized columns, such as those with brand names like DAICEL CHIRALPAK or CHIRALCEL, are designed to interact differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. amazonaws.com The mobile phase is typically a mixture of solvents like hexane and 2-propanol. amazonaws.com

| Analysis Type | Column Type | Mobile Phase | Detection | Details | Reference |

|---|---|---|---|---|---|

| Quantitative Analysis (Rat Brain) | Reversed-phase (e.g., TSK gel ODS-120T) | Isocratic elution | Fluorescence | Requires derivatization to form fluorescent products. | nih.gov |

| Quantitative Analysis (Rat Brain) | Reversed-phase | Gradient elution (Water-Acetonitrile/Methanol) | Fluorescence (Ex: 318 nm, Em: 398 nm) | Derivatization with 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride. | nih.gov |

| Enantiomeric Excess (ee) Determination | Chiral Stationary Phase (e.g., DAICEL CHIRALPAK AS, AD; CHIRALCEL OJ, OD) | Hexane / 2-Propanol | UV (254 nm) | Direct separation of enantiomers without derivatization. | amazonaws.com |

| Preparative Separation | Semi-preparative HPLC column | Not specified | Not specified | Used to isolate oxidation products of a tetrahydroisoquinoline alkaloid. | nih.gov |

Computational and Theoretical Studies on 8 Chloro 1,2,3,4 Tetrahydroisoquinoline

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Analyses such as Frontier Molecular Orbitals (FMO), charge distribution, and Natural Bond Orbitals (NBO) provide a detailed picture of electron density, reactivity sites, and intramolecular interactions.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) serves as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a large HOMO-LUMO gap indicates high kinetic stability and lower chemical reactivity. mdpi.com

Computational studies on related chlorinated tetrahydroisoquinolines, such as 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, performed using DFT at the B3LYP/6–311 + G(d,p) level, have shown that the HOMO is often localized around the chlorinated region, indicating a strong electron donor site. researchgate.net The LUMO, in contrast, tends to be centered on the ring system, suggesting potential sites for electrophilic substitution. researchgate.net The energies of these orbitals are used to calculate various global chemical reactivity descriptors.

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO/LUMO Energies This table presents conceptual data based on typical DFT calculations for illustrative purposes, as specific values for 8-Chloro-1,2,3,4-tetrahydroisoquinoline are not available in the cited literature.

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Measures the propensity to accept electrons. |

The distribution of electronic charge within a molecule is key to understanding its interactions. The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge landscape of a molecule. The MEP map illustrates regions of positive and negative electrostatic potential, identifying likely sites for nucleophilic and electrophilic attack.

In MEP analysis, different colors represent varying potential values. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are favorable for nucleophilic attack. Green areas represent neutral potential. For substituted tetrahydroisoquinolines, MEP studies have shown that electronegative atoms like chlorine and nitrogen are the most electron-rich sites, bearing a negative potential. researchgate.net This information is critical for predicting non-covalent interactions and molecular recognition patterns.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures (bonds and lone pairs). wisc.eduwisc.edu This method is highly effective for studying intramolecular interactions like hyperconjugation, which involves the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. aiu.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly DFT, are widely used to calculate theoretical vibrational frequencies. mdpi.comnih.gov These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov

For a reliable comparison, calculated frequencies are often scaled by a specific factor to correct for systematic errors arising from the theoretical model (e.g., basis set choice) and the fact that calculations are typically performed on single molecules in the gaseous state, whereas experiments are often conducted in the solid or liquid phase. nih.gov For example, a scaling factor of 0.961 has been used for calculations with the B3LYP/6–311++G(d,p) basis set. nih.gov

A detailed vibrational analysis of this compound would involve identifying characteristic vibrations, including:

N-H Stretching: Typically observed in the 3500–3300 cm⁻¹ region. nih.gov

C-H Stretching: Aromatic C-H stretching appears around 3100–3000 cm⁻¹, while aliphatic C-H stretching occurs at lower wavenumbers. nih.gov

C=C Stretching: Vibrations from the aromatic ring are expected in the 1600–1400 cm⁻¹ range. nih.gov

C-N Stretching: These vibrations can be difficult to identify due to mixing with other modes.

C-Cl Stretching: The C-Cl bond vibration is typically found in the lower frequency region of the spectrum.

Comparing the computed spectrum with experimental data allows for a confident assignment of all vibrational modes and a deeper understanding of the molecule's structural dynamics.

Thermodynamic Properties Calculation

Theoretical calculations can accurately predict the standard thermodynamic properties of molecules, such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m), as a function of temperature. These properties are derived from the calculated vibrational frequencies and optimized molecular structure.

Computational studies on related THIQ derivatives have been performed to determine their total energies and thermal stabilities. mdpi.com For example, DFT calculations on two different tetrahydroisoquinoline derivatives (referred to as IVa and IVb) yielded total energies of -1961.714 and -2153.46 Hartree, respectively, confirming them as true minima on the potential energy surface. mdpi.com Such calculations are fundamental for assessing the relative stability of different conformers and predicting the spontaneity of chemical reactions.

Table 2: Representative Calculated Thermodynamic Properties This table shows the types of thermodynamic data obtained from computational studies. Specific values for this compound are not available in the cited literature.

| Property | Description |

| Zero-point vibrational energy | The energy of the molecule at 0 K due to its vibrational motion. |

| Total Energy (Etotal) | The sum of electronic and zero-point energies. |

| Enthalpy (H) | The total heat content of the system (Etotal + PV). |

| Gibbs Free Energy (G) | The energy available to do work (H - TS). |

| Entropy (S) | A measure of the disorder or randomness of the system. |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature by one degree at constant volume. |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor, typically a protein). nih.govchemicalpapers.com This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the interactions at a protein's active or allosteric site. The results are often reported as a binding energy or score, with lower values indicating a more favorable interaction. chemicalpapers.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and behavior of the ligand-receptor complex over time. nih.gov MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adjust their conformations and how stable the binding is under physiological conditions.

The tetrahydroisoquinoline scaffold is a known pharmacophore that interacts with various biological targets. Docking and MD studies on THIQ derivatives have been used to explore their binding patterns with targets like the sigma-2 receptor, which is implicated in cancer. nih.gov In such studies, researchers analyze key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's binding pocket to rationalize the compound's biological activity and guide the design of more potent analogs. nih.gov

Binding Pattern Investigations

Computational docking studies have been employed to investigate the binding patterns of compounds incorporating the this compound scaffold. A notable example involves the investigation of G protein-biased partial agonists for the D2 dopamine (B1211576) receptor (D2R), a key target in the treatment of neuropsychiatric diseases. nih.govscispace.com

In these studies, a derivative containing the this compound moiety, referred to as compound 38 , was docked into a model of the D2R. nih.govscispace.com The crystal structure of the D2R in complex with another drug, risperidone (B510) (PDB: 6CM4), served as the template for the docking simulations, which were performed using the DOCK3.7.2 program. nih.govscispace.com

The computational models suggest that the specific placement of the chloro group at the 8-position of the THIQ scaffold is a key determinant of the compound's favorable interaction profile with the D2R, contributing to its high potency and desired signaling bias. nih.govscispace.com

Analysis of Molecular Interactions with Biological Targets

The analysis of molecular interactions provides a detailed picture of the forces driving the binding of this compound derivatives to their biological targets. For compound 38 , molecular docking simulations identified several key interactions with specific amino acid residues in the D2 dopamine receptor binding pocket. nih.govscispace.com

A crucial and conserved interaction is the formation of a salt bridge between the protonated nitrogen atom of the tetrahydroisoquinoline ring system and the highly conserved aspartate residue, D1143.32. nih.govscispace.com This strong ionic interaction is a primary anchor for the ligand within the receptor.

Beyond this salt bridge, the docking pose revealed a network of other significant interactions that contribute to the binding affinity and selectivity. The aromatic portion of the 8-chloro-THIQ moiety is involved in hydrophobic and aromatic interactions with surrounding residues. The 8-chloro substituent itself is projected towards a specific sub-pocket, where it can engage in favorable interactions. nih.govscispace.com For instance, in the docked pose of compound 38 , the 8-chloro group is oriented towards transmembrane helix 2 (TM2). nih.govscispace.com

The table below summarizes the key molecular interactions identified for the derivative containing the this compound scaffold with the D2 dopamine receptor.

| Interacting Ligand Moiety | Receptor Residue/Region | Type of Interaction | Reference |

| Protonated THIQ Nitrogen | Aspartate 114 (D1143.32) | Salt Bridge (Ionic) | nih.govscispace.com |

| 8-Chloro-THIQ Scaffold | Transmembrane Helix 2 (TM2) | Hydrophobic Interaction | nih.govscispace.com |

| 8-Chloro-THIQ Scaffold | Transmembrane Helix 3 (TM3) | Hydrophobic Interaction | nih.govscispace.com |

| 8-Chloro-THIQ Scaffold | Transmembrane Helix 7 (TM7) | Hydrophobic Interaction | nih.govscispace.com |

| 8-Chloro-THIQ Scaffold | Extracellular Loop 2 (ECL2) | Van der Waals Interaction | nih.govscispace.com |

These detailed computational analyses underscore the importance of the 8-chloro substitution on the tetrahydroisoquinoline ring for achieving potent and selective binding to the D2 dopamine receptor, providing a rational basis for its inclusion in the design of functionally selective ligands. nih.govscispace.com

Advanced Applications and Structure Activity Relationship Sar Studies of 8 Chloro 1,2,3,4 Tetrahydroisoquinoline Analogs

Medicinal Chemistry and Drug Discovery Applications

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is a privileged scaffold in drug discovery, found in numerous natural products and synthetic compounds with diverse pharmacological effects. nih.govrsc.orgresearchgate.net The introduction of a chlorine atom at the 8-position can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making 8-chloro-1,2,3,4-tetrahydroisoquinoline a key intermediate for developing novel therapeutic agents. chemimpex.com

The this compound structure serves as a fundamental building block in the synthesis of new pharmaceuticals. researchgate.netchemimpex.com Its properties are leveraged to enhance the efficacy and specificity of drug candidates. chemimpex.com The THIQ scaffold, in general, has been successfully incorporated into drugs targeting a wide array of diseases, including infections and neurodegenerative disorders. nih.govrsc.org The synthetic accessibility and the reactivity of the THIQ nucleus make it an ideal starting point for creating diverse chemical libraries for screening and further development. nih.gov Researchers utilize it as an intermediate to explore various biological activities, positioning it as a valuable tool in modern drug discovery programs. chemimpex.com

The tetrahydroisoquinoline framework is a vital scaffold for the development of anticancer agents, with many derivatives showing potent cytotoxic effects against tumor cells. nih.govnih.govresearchgate.net The inclusion of a chloro group has been shown to be particularly effective in enhancing anticancer activity. nih.gov

In one study, a series of tetrahydroisoquinoline derivatives were synthesized and evaluated for their ability to inhibit KRas, a key protein implicated in various cancers, including colorectal cancer. nih.gov The results demonstrated that a THIQ derivative featuring a chloro group on the phenyl ring (Compound GM-3-18) exhibited significant KRas inhibition across multiple colon cancer cell lines. nih.gov This suggests that an electronegative group like chlorine may enhance the inhibitory activity. nih.gov The potent activity of this compound highlights the potential of the chloro-substituted THIQ scaffold in designing new anticancer therapies. nih.govnih.gov

Table 1: KRas Inhibitory Activity of Chloro-Substituted THIQ Analog (GM-3-18) in Colon Cancer Cell Lines

| Cell Line | Compound | IC₅₀ (µM) |

|---|---|---|

| Colo320 | GM-3-18 | 1.9 |

| DLD-1 | GM-3-18 | 10.7 |

| HCT116 | GM-3-18 | 0.9 |

| SNU-C1 | GM-3-18 | 1.6 |

| SW480 | GM-3-18 | 1.8 |

Data sourced from a study on the design and synthesis of tetrahydroisoquinoline derivatives as anti-cancer agents. nih.gov